Ethyl 2,4-difluoro-6-methoxyphenylacetate
Overview
Description
Ethyl 2,4-difluoro-6-methoxyphenylacetate is an organic compound with the molecular formula C11H12F2O3 It is characterized by the presence of ethyl, difluoro, and methoxy functional groups attached to a phenylacetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-difluoro-6-methoxyphenylacetate typically involves the esterification of 2,4-difluoro-6-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The process is optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products Formed:
Oxidation: 2,4-difluoro-6-methoxybenzoic acid or corresponding ketones.
Reduction: 2,4-difluoro-6-methoxyphenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-difluoro-6-methoxyphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials due to its unique functional groups.
Mechanism of Action
The mechanism by which Ethyl 2,4-difluoro-6-methoxyphenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoro and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Ethyl 2,4-difluoro-6-methoxyphenylacetate can be compared with other phenylacetate derivatives:
Ethyl 2,4-difluorophenylacetate: Lacks the methoxy group, which may alter its chemical reactivity and biological activity.
Ethyl 2,4-dimethoxyphenylacetate: Contains two methoxy groups, potentially increasing its electron-donating properties and affecting its interactions with biological targets.
Ethyl 2,4-dichlorophenylacetate: Substitutes fluorine atoms with chlorine, which can significantly change its chemical and physical properties.
Each of these compounds has unique characteristics that make them suitable for different applications, highlighting the importance of functional group modifications in chemical research and development.
Properties
IUPAC Name |
ethyl 2-(2,4-difluoro-6-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-11(14)6-8-9(13)4-7(12)5-10(8)15-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSELNGADZZVTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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